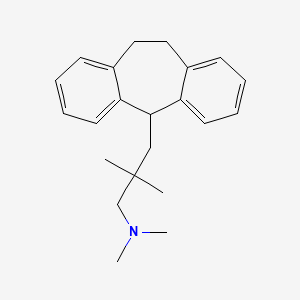
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NaOH, NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
Uniqueness
What sets 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- apart from similar compounds is its specific substitution pattern and the presence of the propylamine and tetramethyl groups
Propriétés
Numéro CAS |
23509-34-4 |
|---|---|
Formule moléculaire |
C22H29N |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
N,N,2,2-tetramethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C22H29N/c1-22(2,16-23(3)4)15-21-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)21/h5-12,21H,13-16H2,1-4H3 |
Clé InChI |
AVEOVZQNVOYRMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


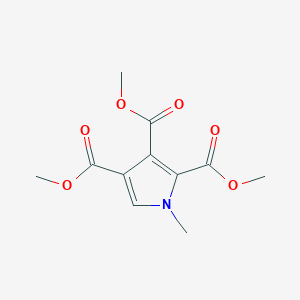

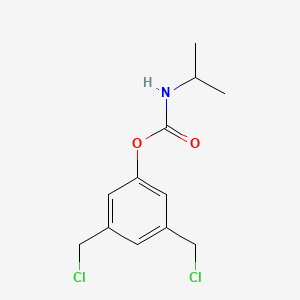
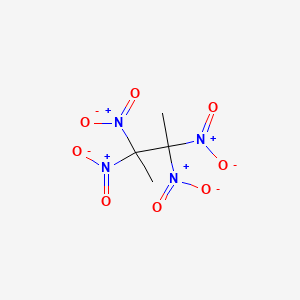
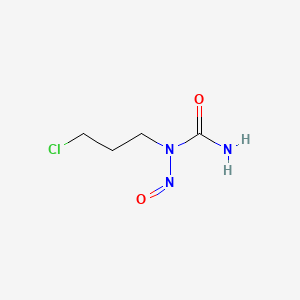
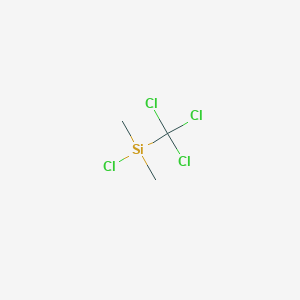
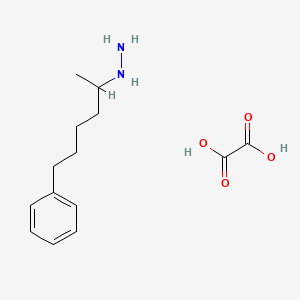


![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

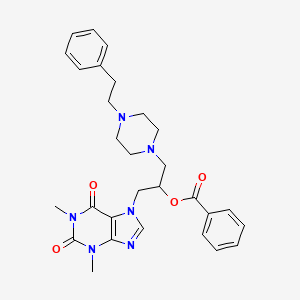
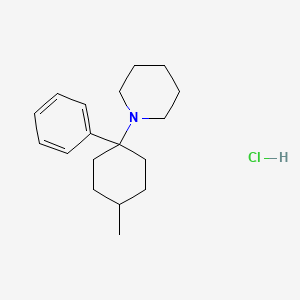
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
